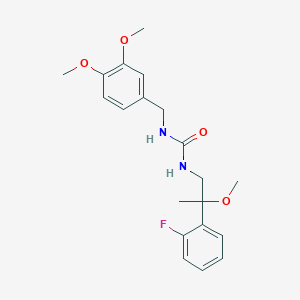

1-(3,4-Dimethoxybenzyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dimethoxybenzyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea, also known as DFU, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that regulate a variety of physiological processes, including pain, inflammation, and mood. DFU has been extensively studied for its potential therapeutic applications in the treatment of pain, anxiety, and inflammation.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Deuterium-Labeled Compounds : A study described the synthesis of a deuterium-labeled compound closely related to the target molecule, highlighting its potential in pharmacokinetics studies through LC–MS analysis for drug absorption and distribution (Liang et al., 2020).

- Crystal Structure Analysis : Research on benzoylurea pesticides, similar in structure to the target molecule, provided insights into their crystal structures, contributing to the understanding of their activity and stability (Jeon et al., 2014).

- Chemical Reactions and Mechanisms : Studies have explored the radical chain reactions in pyrolytic cleavage of ether linkages in lignin model compounds, offering a basis for understanding the chemical behavior of similar urea compounds under thermal conditions (Watanabe et al., 2009).

Potential Pharmaceutical Applications

- Labeling for Molecular Imaging : Research on fluorine-18 labeled diaryl ureas, which share structural elements with the target compound, demonstrates their utility as molecular imaging agents for angiogenesis, suggesting potential for the target compound in medical diagnostics (Ilovich et al., 2008).

- Novel Synthesis Approaches : A novel method for synthesizing a compound structurally related to the target molecule has been reported, indicating potential for industrial application due to its simplicity, mild reaction conditions, and high yield (Wei-ke, 2008).

Selectivity and Protection in Chemical Synthesis

- Deprotection of Protecting Groups : The selectivity in deprotection of benzyl and dimethoxybenzyl protecting groups for hydroxy functions has been investigated, providing valuable information for synthetic chemistry applications, particularly in the selective synthesis of complex molecules (Horita et al., 1986).

Propiedades

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O4/c1-20(27-4,15-7-5-6-8-16(15)21)13-23-19(24)22-12-14-9-10-17(25-2)18(11-14)26-3/h5-11H,12-13H2,1-4H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPOAGMKFJHIPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2818084.png)

![ethyl 4-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2818088.png)

![2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818091.png)

![1-[6-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B2818098.png)

![6,7-dimethoxy-3-(2-thienylmethyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2818099.png)

![tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2818103.png)

![2-[(1Z)-1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2818106.png)